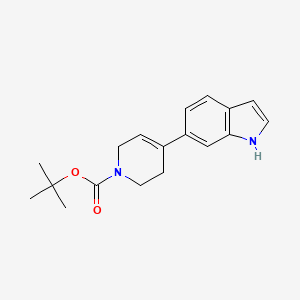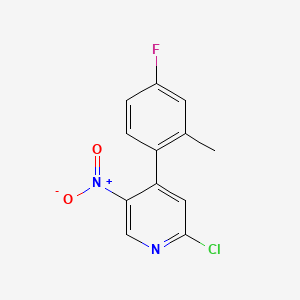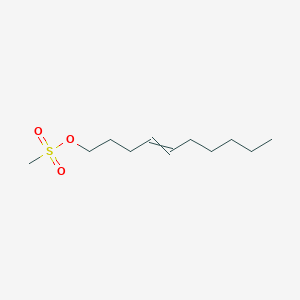
4-Decen-1-yl (Z)-Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decen-1-yl (Z)-Methanesulfonate is an organic compound characterized by a decenyl chain with a methanesulfonate group attached at the first carbon. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decen-1-yl (Z)-Methanesulfonate typically involves the reaction of 4-Decen-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Decen-1-ol+Methanesulfonyl chloride→4-Decen-1-yl (Z)-Methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Decen-1-yl (Z)-Methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The decenyl chain can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium tert-butoxide
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide
Major Products
Substitution: Formation of 4-Decen-1-amine, 4-Decen-1-thiol, etc.
Elimination: Formation of 4-Decene
Oxidation: Formation of 4-Decen-1-ol, 4-Decen-1-epoxide
Scientific Research Applications
4-Decen-1-yl (Z)-Methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Decen-1-yl (Z)-Methanesulfonate involves its ability to act as an electrophile due to the presence of the methanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The decenyl chain can also participate in hydrophobic interactions, making the compound useful in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Decen-1-yl Acetate
- 4-Decen-1-yl Isobutyl Carbonate
- 4-Decen-1-yl 3-Methylbutanoate
Uniqueness
4-Decen-1-yl (Z)-Methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in substitution and elimination reactions, where the methanesulfonate group can be selectively targeted.
Properties
Molecular Formula |
C11H22O3S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
dec-4-enyl methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h7-8H,3-6,9-11H2,1-2H3 |
InChI Key |
CXVZLFPVVQXNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


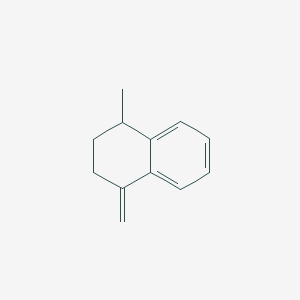
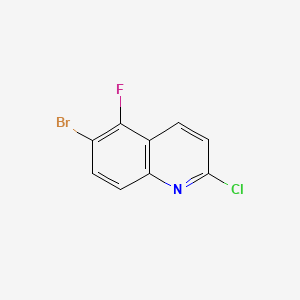
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)

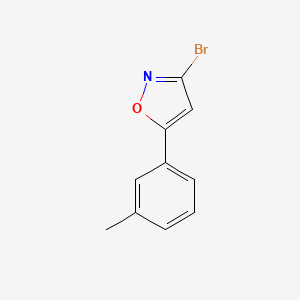
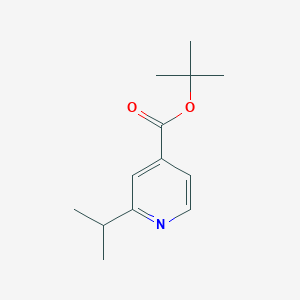
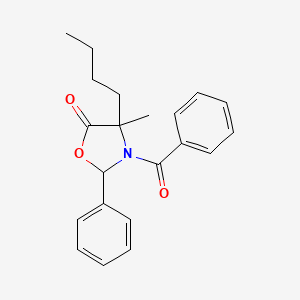
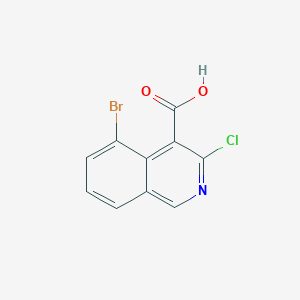
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)

![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)
